Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Description
Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a phthalazine-derived compound characterized by a 4-fluorophenyl substituent at position 3 of the phthalazine ring and a phenyl ester group at position 1. The 4-fluorophenyl group enhances electronic properties and may influence binding interactions in biological systems, while the phenyl ester moiety affects solubility and metabolic stability .
Properties
IUPAC Name |
phenyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-14-10-12-15(13-11-14)24-20(25)18-9-5-4-8-17(18)19(23-24)21(26)27-16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQTYEYZBQBZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160334 | |
| Record name | Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339021-35-1 | |
| Record name | Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339021-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In the field of chemistry, Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be utilized as a probe or inhibitor in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying biological processes and pathways.
Medicine: this compound has shown potential as a therapeutic agent in the treatment of various diseases. Its pharmacological properties are being explored for the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Electronic Effects
The compound’s structural analogs differ primarily in substituents on the phthalazine ring and ester groups. Key comparisons include:
Table 1: Structural and Physicochemical Properties of Phthalazine Derivatives
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Substituents (Position 3) | Ester Group (Position 1) |
|---|---|---|---|---|---|
| Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate | 339021-34-0 | C₁₆H₁₁FN₂O₃ | 298.27 | 4-Fluorophenyl | Methyl |
| Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate | 63118-61-6 | C₂₂H₁₆N₂O₄ | 372.37 | 4-Methoxyphenyl | Phenyl |
| Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate | 866039-08-9 | C₁₈H₁₅ClN₂O₃ | 342.78 | 3-Chloro-2-methylphenyl | Ethyl |
Key Observations :
Structure–Activity Relationship (SAR) Insights
For example:
- Chalcone 2j (4-bromo and 4-fluoro substituents) showed an IC₅₀ of 4.7 μM, outperforming analogs with methoxy groups (IC₅₀ >25 μM) .
- Extrapolating this to phthalazines, the 4-fluorophenyl group in the target compound may confer superior bioactivity over methoxy-substituted analogs (e.g., CAS 63118-61-6) .
Biological Activity
Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent studies.
Synthesis
The compound was synthesized through a multi-step process involving the coupling of relevant precursors. The synthesis typically employs methods such as HATU coupling followed by deprotection steps, which are crucial for obtaining the desired phthalazine derivative. Characterization of the compound was performed using techniques like NMR and mass spectrometry to confirm its structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
-
Inhibition of Bacterial Growth :
- The compound demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
- It also showed activity against Gram-positive bacteria such as Micrococcus luteus and certain fungal species, including Candida albicans.
- Mechanism of Action :
Anticancer Activity
-
Cytotoxicity Studies :
- In vitro assays using human cell lines (e.g., HaCat keratinocytes) indicated that the compound has cytotoxic effects, with IC50 values suggesting selective toxicity towards cancerous cells while sparing normal cells .
- The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its potential as an anticancer agent.
- Cellular Mechanisms :
Case Studies
Several case studies have been documented to illustrate the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
